molecular formula C24H22ClF3N2O2 B12636261 8-Isoquinolinecarboxamide,N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3,4,4a,7,8,8a-octahydro-1-oxo-2-(phenylmethyl)-,(4aR,8S,,8aR)-

8-Isoquinolinecarboxamide,N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3,4,4a,7,8,8a-octahydro-1-oxo-2-(phenylmethyl)-,(4aR,8S,,8aR)-

Cat. No.: B12636261
M. Wt: 462.9 g/mol
InChI Key: BSPPZJZWKVYWNH-DJPFJPOOSA-N
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Description

8-Isoquinolinecarboxamide,N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3,4,4a,7,8,8a-octahydro-1-oxo-2-(phenylmethyl)-,(4aR,8S,8aR)- is a complex organic compound with a unique structure that includes an isoquinolinecarboxamide core, a chlorotrifluoromethylphenyl group, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Isoquinolinecarboxamide,N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3,4,4a,7,8,8a-octahydro-1-oxo-2-(phenylmethyl)-,(4aR,8S,8aR)- typically involves multi-step organic synthesis. The process begins with the preparation of the isoquinolinecarboxamide core, followed by the introduction of the chlorotrifluoromethylphenyl group and the phenylmethyl group. Each step requires specific reagents and conditions, such as the use of strong bases, protecting groups, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Isoquinolinecarboxamide,N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3,4,4a,7,8,8a-octahydro-1-oxo-2-(phenylmethyl)-,(4aR,8S,8aR)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

8-Isoquinolinecarboxamide,N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3,4,4a,7,8,8a-octahydro-1-oxo-2-(phenylmethyl)-,(4aR,8S,8aR)- has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-Isoquinolinecarboxamide,N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3,4,4a,7,8,8a-octahydro-1-oxo-2-(phenylmethyl)-,(4aR,8S,8aR)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context and application, such as inhibition of a particular enzyme or activation of a signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    Isoquinolinecarboxamide derivatives: These compounds share the isoquinolinecarboxamide core and may have similar chemical properties and reactivity.

    Chlorotrifluoromethylphenyl derivatives: Compounds with this group may exhibit similar electronic and steric effects.

    Phenylmethyl derivatives: These compounds may have comparable stability and reactivity due to the presence of the phenylmethyl group.

Uniqueness

What sets 8-Isoquinolinecarboxamide,N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3,4,4a,7,8,8a-octahydro-1-oxo-2-(phenylmethyl)-,(4aR,8S,8aR)- apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties

Properties

Molecular Formula

C24H22ClF3N2O2

Molecular Weight

462.9 g/mol

IUPAC Name

(4aR,8S,8aR)-2-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-3,4,4a,7,8,8a-hexahydroisoquinoline-8-carboxamide

InChI

InChI=1S/C24H22ClF3N2O2/c25-20-10-9-17(13-19(20)24(26,27)28)29-22(31)18-8-4-7-16-11-12-30(23(32)21(16)18)14-15-5-2-1-3-6-15/h1-7,9-10,13,16,18,21H,8,11-12,14H2,(H,29,31)/t16-,18-,21+/m0/s1

InChI Key

BSPPZJZWKVYWNH-DJPFJPOOSA-N

Isomeric SMILES

C1CN(C(=O)[C@@H]2[C@H]1C=CC[C@@H]2C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)CC4=CC=CC=C4

Canonical SMILES

C1CN(C(=O)C2C1C=CCC2C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)CC4=CC=CC=C4

Origin of Product

United States

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